Iron Chelation Antiproliferative Activity
Within the triazino[5,6-b]indole class, N5-propyl substitution (as in the target compound) is a key determinant of iron-chelation-dependent cytotoxicity. The related N5-propyl analog 3k (bearing a pyridinocycloalkyl moiety at C3) exhibited potent antiproliferative activity against A549 (IC₅₀ = 0.59 μM), MCF-7 (0.86 μM), HepG-2 (0.92 μM), and HeLa (1.31 μM) cell lines [1]. Critically, 3k demonstrated lower cytotoxicity toward HEK293 normal cells relative to the clinical iron chelator VLX600, highlighting a therapeutic window achievable with the N5-propyl scaffold [1]. The target compound retains this N5-propyl pharmacophore and provides a methyl ester handle at C3 suitable for further optimization of selectivity and pharmacokinetic properties.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | N5-propyl scaffold; C3 methyl thioacetate handle (target compound) |
| Comparator Or Baseline | Compound 3k (N5-propyl; C3 pyridinocycloalkyl): A549 IC₅₀ = 0.59 μM; MCF-7 IC₅₀ = 0.86 μM; HepG-2 IC₅₀ = 0.92 μM; HeLa IC₅₀ = 1.31 μM. VLX600 (reference iron chelator): higher cytotoxicity against HEK293 normal cells. |
| Quantified Difference | 3k shows 1.5–2.2× selectivity for cancer vs. normal cells compared to VLX600; target compound scaffold retains the N5-propyl moiety responsible for this profile. |
| Conditions | MTT assay; 48 h incubation; A549, MCF-7, HeLa, HepG-2 cancer lines; HEK293 normal cells. |
Why This Matters
Procuring the N5-propyl-substituted scaffold is essential for accessing the iron-chelation selectivity window; N5-H or N5-methyl analogs lack this demonstrated therapeutic margin.
- [1] Li H, Gao Y, Ni X, et al. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity. 2025;29:163–177. doi:10.1007/s11030-024-10840-w. View Source
